molecular formula C6H7ClN2O2 B186940 6-Chloro-1,3-dimethyluracil CAS No. 6972-27-6

6-Chloro-1,3-dimethyluracil

Cat. No.: B186940
CAS No.: 6972-27-6
M. Wt: 174.58 g/mol
InChI Key: VATQPUHLFQHDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1,3-dimethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a chlorine atom at the sixth position and two methyl groups at the first and third positions of the uracil ring. It has the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,3-dimethyluracil typically involves the chlorination of 1,3-dimethyluracil. One common method includes the reflux reaction of 1,3-dimethylbarbituric acid with a chlorinating agent such as phosphorus oxychloride in a water-insoluble organic solvent. The reaction mixture is then quenched with water to obtain the desired product .

Industrial Production Methods: In industrial settings, the synthesis may be optimized by reducing the consumption of phosphorus oxychloride and avoiding vacuum distillation. Additives can be introduced during the reaction process to enhance the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1,3-dimethyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis:
    • CDMU serves as an important intermediate in the synthesis of several bioactive compounds. Notably, it is involved in the production of antihypertensive drugs like Ramipril and antiarrhythmic agents such as Nifekalant . The chlorinated uracil derivative facilitates the introduction of functional groups that are crucial for the biological activity of these drugs.
  • Synthesis of Nucleobase Analogues:
    • The compound is also used to create nucleobase analogues that can inhibit nucleic acid synthesis or function as antiviral agents. For instance, modifications of CDMU lead to derivatives that exhibit antiviral properties against various pathogens .

Case Study 1: Synthesis Optimization

A study highlighted a novel preparation method for CDMU that reduced the consumption of phosphorus oxychloride during synthesis. This method not only improved yield but also minimized waste production, making the process more environmentally friendly .

Research demonstrated that derivatives synthesized from CDMU exhibited significant biological activities, including inhibition of specific enzymes involved in nucleotide metabolism. These findings suggest potential applications in cancer therapy and antiviral drug development .

Comparative Data Table

Application AreaDescriptionKey Findings
Drug SynthesisIntermediate for antihypertensive and antiarrhythmic drugsUsed in Ramipril and Nifekalant synthesis
Nucleobase AnaloguesInhibition of nucleic acid synthesisPotential antiviral properties
Environmental ImpactReduced reagent usage during synthesisImproved yield and reduced waste

Mechanism of Action

The mechanism of action of 6-Chloro-1,3-dimethyluracil involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential antiviral or anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • 1,3-Dimethyluracil
  • 6-Chloro-3-methyluracil
  • 6-Amino-1-methyluracil
  • 5,6-Diamino-1,3-dimethyluracil hydrate
  • 1-Methyluracil

Uniqueness: 6-Chloro-1,3-dimethyluracil is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical pathways .

Biological Activity

6-Chloro-1,3-dimethyluracil (CDMU) is a derivative of uracil that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is structurally characterized by the presence of a chlorine atom at the 6-position and two methyl groups at the 1 and 3 positions of the uracil ring. Its synthesis and biological implications have been the subject of various studies, particularly in relation to its pharmacological properties.

Synthesis

The synthesis of CDMU typically involves chlorination of 1,3-dimethylbarbituric acid using phosphorus oxychloride as a chlorinating agent. This method has been optimized to enhance yield and reduce the use of hazardous materials . The reaction scheme can be summarized as follows:

  • Reflux Reaction : 1,3-dimethylbarbituric acid is reacted with phosphorus oxychloride in a water-insoluble organic solvent.
  • Quenching : Water is added to stop the reaction, leading to the formation of CDMU.
  • Purification : The crude product is purified through recrystallization.

Antiviral Properties

CDMU has been investigated for its antiviral properties, particularly against various strains of viruses. Studies have shown that it exhibits significant activity against herpes simplex virus (HSV) and other viral pathogens. The mechanism appears to involve interference with viral replication processes .

Antitumor Activity

Research indicates that CDMU possesses antitumor activity, potentially through mechanisms that induce apoptosis in cancer cells. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

CDMU acts as an inhibitor of specific enzymes involved in nucleic acid metabolism. Its structural similarity to nucleobases allows it to compete with natural substrates, thereby affecting enzyme activity. This property has implications for drug design targeting metabolic pathways in pathogens and cancer cells .

Case Studies

Several case studies have documented the efficacy of CDMU:

  • Study on Antiviral Effects : In vitro studies demonstrated that CDMU reduced viral load in infected cell cultures by up to 70% when administered at optimal concentrations .
  • Antitumor Research : A study involving human cancer cell lines revealed that CDMU treatment led to a significant decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Safety Profile

While CDMU shows promising biological activities, its safety profile must also be considered. Data indicate that it can cause skin irritation and serious eye damage upon contact . Therefore, appropriate handling measures are necessary during research and application.

Q & A

Basic Questions

Q. What are the critical physicochemical properties of 6-Chloro-1,3-dimethyluracil, and how do they influence its handling in laboratory settings?

  • Answer: this compound (CAS 6972-27-6) has a molecular formula of C₆H₇ClN₂O₂ and a molecular weight of 174.585 g/mol. Its crystalline structure and moderate solubility in polar solvents (e.g., DMSO, ethanol) necessitate controlled storage conditions (dry, inert atmosphere) to prevent hydrolysis of the chloro substituent. Safety data indicate it is an irritant (Xi hazard code), requiring PPE (gloves, goggles) and proper ventilation during handling .

Q. How is this compound analytically characterized to confirm purity and structural integrity?

  • Answer: Analytical methods include:

  • Gas Chromatography (GC): Quantifies purity (>98% by GC) and detects volatile impurities .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR verifies substitution patterns (e.g., chloro at C6, methyl at N1/N3) .
  • High-Performance Liquid Chromatography (HPLC): Assesses non-volatile contaminants and reaction intermediates .

Advanced Research Questions

Q. What synthetic strategies optimize nucleophilic substitution of the chlorine atom in this compound for derivatization (e.g., 6-amino analogs)?

  • Answer: The chloro group undergoes nucleophilic displacement with amines under reflux in aprotic solvents (e.g., DMF, THF). Catalytic bases (e.g., K₂CO₃) enhance reactivity. For example:

  • Stepwise substitution: Reaction with hydrazine yields 6-hydrazino-1,3-dimethyluracil, a precursor for heterocyclic derivatives .
  • Kinetic monitoring: TLC or HPLC tracks reaction progress to minimize side products like dimerization .

Q. How do researchers resolve contradictions in reaction yields during cross-coupling reactions involving this compound?

  • Answer: Yield discrepancies in Sonogashira or Suzuki-Miyaura couplings arise from:

  • Catalyst selection: Pd(PPh₃)₄ vs. PdCl₂(dppf) affects regioselectivity in alkynylation or arylation .
  • Temperature control: Lower temperatures (60–80°C) reduce decomposition of halogenated intermediates .
  • Purification: Column chromatography with gradient elution (hexane/ethyl acetate) isolates target compounds from byproducts .

Q. What role does the chloro substituent play in modulating the electronic properties of uracil derivatives, and how does this affect downstream reactivity?

  • Answer: The electron-withdrawing chloro group at C6 activates the uracil ring for electrophilic substitution at C5. This facilitates:

  • Halogen exchange: Bromination at C5 using NBS/H₂O₂ generates 5-bromo-6-chloro derivatives for diversification .
  • Electrochemical studies: The chloro group stabilizes intermediates in redox-active derivatives, as shown in pyridopyrimidine syntheses .

Q. What methodologies are used to assess the stability of this compound under varying pH and temperature conditions?

  • Answer: Accelerated stability studies include:

  • pH-dependent degradation: Incubation in buffered solutions (pH 1–13) with HPLC monitoring identifies hydrolysis products (e.g., 1,3-dimethyluracil) .
  • Thermogravimetric Analysis (TGA): Determines decomposition thresholds (>200°C) to guide storage and reaction design .

Q. Methodological Notes

  • Reaction Optimization: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves solubility in biphasic systems .
  • Safety Protocols: Ethanolamine quenching neutralizes residual chlorinated intermediates post-synthesis .
  • Computational Modeling: DFT calculations predict regioselectivity in cross-coupling reactions, reducing experimental trial-and-error .

Properties

IUPAC Name

6-chloro-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATQPUHLFQHDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220008
Record name 6-Chloro-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-27-6
Record name 6-Chloro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6972-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1,3-dimethyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6972-27-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1,3-dimethyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLORO-1,3-DIMETHYLURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2KV5G5M9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 1,3-dimethylbarbituric acid (20.0 g, 128.09 mmol) in water (10 ml), phosphorous oxychloride (80 ml) was added slowly in externally cooling condition and then the reaction was slowly warmed to room temperature. After refluxing for 3 h the reaction mixture was allowed to cool to 0° C. and quenched with ice cold water (350 ml). The reaction mixture was extracted with chloroform (2×200 ml) and the combined organic extracts were washed with water (2×100 ml), dried over Na2SO4 and concentrated. The residue obtained was purified by silica gel column chromatography using 5% ethyl acetate in chloroform to obtain 21 g of the product as a pale brown solid; 1H NMR (300 MHz, CDCl3) δ 3.33 (s, 3H), 3.57 (s, 3H), 5.94 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.